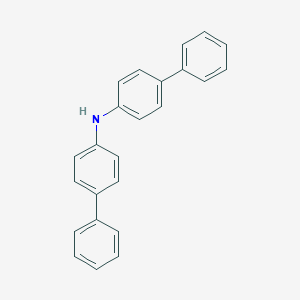

Bis(4-biphenylyl)amin

Übersicht

Beschreibung

Bis(4-biphenylyl)amine is a chemical compound studied for its unique molecular structure and properties. It serves as a basis for synthesizing various polymers and materials with potential applications in electronics, photonics, and material science.

Synthesis Analysis

- The synthesis of bis(4-biphenylyl)amine derivatives often involves palladium-catalyzed amination reactions. Li et al. (2007) describe the synthesis of related compounds using palladium-catalyzed amination of 4-chlorophthalic anhydride with arylamines, followed by alkaline hydrolysis and dehydration (Li, Li, Zhang, & Zhang, 2007).

Molecular Structure Analysis

- The molecular structure of bis(4-biphenylyl)amine derivatives features bulky, propeller-shaped triphenylamine units, contributing to their solubility and thermal properties as indicated by Zhang et al. (2008) (Zhang, Li, Wang, & Zhang, 2008).

Chemical Reactions and Properties

- Bis(4-biphenylyl)amine and its derivatives undergo various chemical reactions, including amidation and polymerization, which are crucial for the synthesis of polyimides and other polymers. Wang, Lu, and Ishihara (2018) discuss a catalytic process involving amidation reactions crucial for synthesizing polymers (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

- The physical properties, such as solubility, glass transition temperatures, and thermal stability, are influenced by the molecular structure of bis(4-biphenylyl)amine derivatives. For example, Hsiao, Yang, and Chen (2000) observed that derivatives with ortho-substituted phenylene units exhibit good solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are significantly affected by the presence of functional groups and the overall molecular architecture. Mao and Zhang (2014) discuss the solubility, thermal properties, and gas transport properties of polyimides derived from bis(4-biphenylyl)amine, emphasizing the influence of molecular structure on these properties (Mao & Zhang, 2014).

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für die organische Synthese

Bis(4-biphenylyl)amin dient als Zwischenprodukt in organischen Syntheseprozessen. Es wird in der Forschung und Entwicklung im Labor sowie im chemischen Produktionsprozess eingesetzt . Seine Rolle bei der Synthese komplexer organischer Moleküle ist aufgrund seiner strukturellen Eigenschaften von entscheidender Bedeutung, die vielseitige Bindungs- und Reaktionsmöglichkeiten ermöglichen.

Pharmazeutisches Zwischenprodukt

In der pharmazeutischen Industrie wird this compound als Zwischenprodukt für die Entwicklung von Medikamenten verwendet . Seine Biphenylstruktur ist vorteilhaft bei der Synthese von Verbindungen, die ein stabiles aromatisches Gerüst erfordern, das bei Pharmazeutika oft für ihre bioaktiven Eigenschaften benötigt wird.

Materialwissenschaften

This compound wird als Baustein in den Materialwissenschaften identifiziert, insbesondere bei der Entwicklung von Bausteinen für Halbleiter aus kleinen Molekülen . Diese Materialien sind unerlässlich für die Herstellung von Bauteilen mit Halbleitereigenschaften, die in verschiedenen elektronischen Geräten von Bedeutung sind.

Organische Elektronik

Diese Verbindung findet Anwendung in der organischen Elektronik, insbesondere bei der Herstellung von organischen lichtemittierenden Dioden (OLEDs) . Seine molekulare Struktur ermöglicht einen effizienten Ladungstransport, was es zu einem wertvollen Bestandteil bei der Entwicklung von OLED-Materialien macht, die eine hohe Stabilität und Leistung erfordern.

Optoelektronische Bauelemente

This compound wird zur Herstellung von organischen Borverbindungen für optoelektronische Bauelemente verwendet . Diese Bauelemente, zu denen Solarzellen und Photodetektoren gehören, profitieren von der Fähigkeit der Verbindung, den Elektronentransfer und die Lichtabsorption zu erleichtern.

Chemische Synthese

Die Verbindung spielt eine Rolle in der chemischen Synthese, wo sie als Zwischenprodukt verwendet wird. Sie ist an verschiedenen Syntheseverfahren beteiligt, einschließlich derer, die zur Herstellung neuer Materialien mit potenziellen Anwendungen in verschiedenen Bereichen führen .

Safety and Hazards

Bis(4-biphenylyl)amine is known to cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, using personal protective equipment, ensuring adequate ventilation, and washing hands and face thoroughly after handling .

Wirkmechanismus

Target of Action

Bis(4-biphenylyl)amine is a chemical compound with the molecular formula C24H19N . .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a melting point of 209 °c and a predicted boiling point of 5070±390 °C . It’s slightly soluble in acetonitrile, chloroform, and DMSO . These properties could potentially impact its bioavailability.

Eigenschaften

IUPAC Name |

4-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCIDPGGHZXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333423 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102113-98-4 | |

| Record name | Bis-biphenyl-4-yl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis-(4-biphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

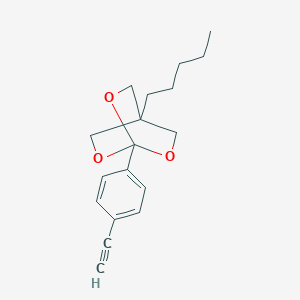

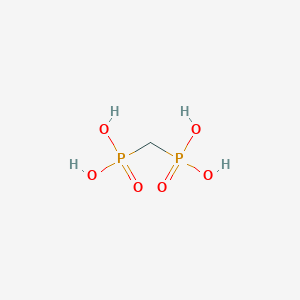

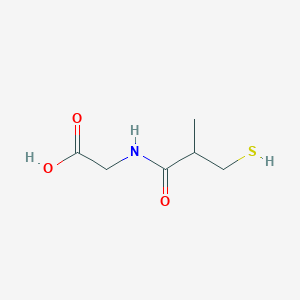

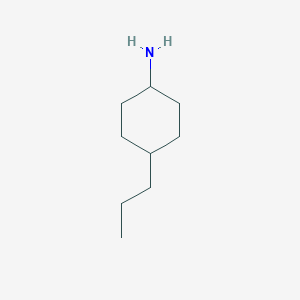

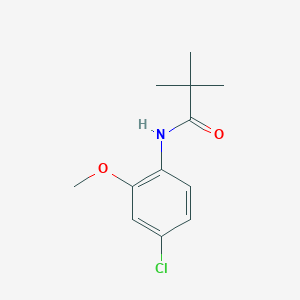

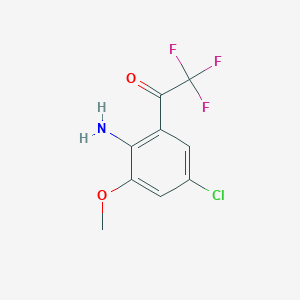

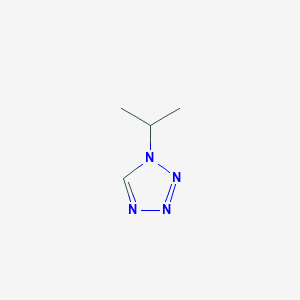

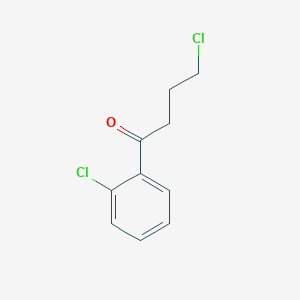

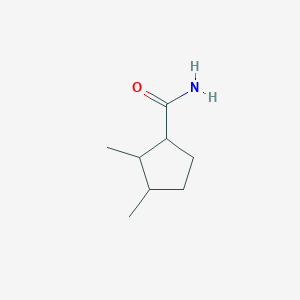

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.